2-Cyanopyridine-3-sulfonyl fluoride
Description
Properties
Molecular Formula |
C6H3FN2O2S |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H |
InChI Key |
BELKYSFPWNZNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Cyanation of Halogenated Pyridines
A well-documented process involves the nucleophilic substitution of halogen atoms on pyridine rings with cyanide ions. For example, the preparation of 2-cyano-3-chloropyridine can be achieved by reacting 3-chloro-2-fluoropyridine derivatives with potassium cyanide in aqueous media using phase transfer catalysts such as tricaprylylmethylammonium chloride (Aliquat 336) or tetra-n-octylammonium bromide. The reaction proceeds at moderate temperatures (20–40°C) with stirring, yielding high purity 2-cyanopyridine derivatives with yields up to 90% (Table 1).
| Parameter | Details |
|---|---|
| Starting material | 3-Chloro-2-fluoropyridine derivatives |
| Cyanide source | Potassium cyanide (KCN) |
| Catalyst | Aliquat 336 (tricaprylylmethylammonium chloride) or tetra-n-octylammonium bromide |
| Solvent | Water (preferred), or solvent-free |
| Temperature | 20–40°C |
| Reaction time | 4 hours |
| Yield | Up to 90% |
| Purity | ~98% (by HPLC) |
Table 1: Typical conditions for cyanation of halogenated pyridines to 2-cyanopyridine derivatives
Chlorination of 3-Cyanopyridine N-oxide
Another key intermediate, 2-chloro-3-cyanopyridine, can be synthesized by chlorination of 3-cyanopyridine N-oxide using bis(trichloromethyl)carbonate (triphosgene) as a chlorinating agent in the presence of organic bases such as triethylamine. The reaction is conducted in organic solvents like dichloroethane at temperatures ranging from -5°C to 75°C. This method offers mild reaction conditions, high chlorination yields, and environmentally friendly byproducts compared to traditional chlorination reagents (Table 2).
| Parameter | Details |
|---|---|
| Starting material | 3-Cyanopyridine N-oxide |
| Chlorinating agent | Bis(trichloromethyl)carbonate (triphosgene) |
| Base | Triethylamine or other organic bases |
| Solvent | Dichloroethane, petroleum ether, or similar |
| Temperature | -5 to 75°C (stepwise: addition at low temp, reaction at elevated temp) |
| Reaction time | 4 hours |
| Yield | High (exact yield varies, example 20% reported under specific conditions) |
| Purification | Water and alkali washes, activated carbon decolorization, solvent recovery |
Table 2: Chlorination of 3-cyanopyridine N-oxide to 2-chloro-3-cyanopyridine
Formation of Sulfonyl Fluoride Group
The sulfonyl fluoride moiety is introduced typically by conversion of sulfonic acid derivatives or sulfonyl chlorides to sulfonyl fluorides.
Deoxyfluorination of Sulfonic Acids
Recent advances demonstrate that sulfonyl fluorides can be synthesized from sulfonic acids using thionyl fluoride (SOF2) as a fluorinating agent. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (115–130°C). The reaction proceeds efficiently with high yields (up to 98%) when optimized with additives like boron trifluoride etherate (BF3·OEt2) to enhance electrophilicity (Table 3).
| Parameter | Details |
|---|---|
| Starting material | Sulfonic acid or sulfonate salts |
| Fluorinating agent | Thionyl fluoride (SOF2) |
| Additives | BF3·OEt2 (optional, enhances yield) |
| Solvent | DMF |
| Temperature | 115–130°C |
| Reaction time | 1 hour |
| Yield | Up to 98% |
| Notes | Sodium sulfonate salts give lower yields without BF3·OEt2 |
Table 3: Deoxyfluorination of sulfonic acids to sulfonyl fluorides using thionyl fluoride
Challenges with Pyridine Sulfonyl Fluorides
Synthesis of pyridine sulfonyl fluorides, including 2-cyanopyridine-3-sulfonyl fluoride, can be challenging due to side reactions forming sulfonic acid anhydrides and lower yields. For example, pyridine sulfonyl fluoride derivatives have been reported with lower yields (~14%) under similar deoxyfluorination conditions, indicating the need for reaction optimization or alternative approaches.
Integrated Synthetic Strategy for 2-Cyanopyridine-3-sulfonyl Fluoride
Based on the above methods, a plausible synthetic route for 2-Cyanopyridine-3-sulfonyl fluoride involves:
- Preparation of 2-cyano-3-halopyridine via cyanation of 3-chloropyridine derivatives or chlorination of 3-cyanopyridine N-oxide.
- Introduction of sulfonic acid group at the 3-position, potentially via sulfonation reactions.
- Conversion of sulfonic acid to sulfonyl fluoride using thionyl fluoride in DMF with BF3·OEt2 additive to enhance yield.
This multi-step process requires careful control of reaction conditions, purification steps, and choice of reagents to maximize yield and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanopyridine-3-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in chemical biology and drug discovery.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include 2-Chloropyridine-3-sulfonyl chloride (CAS 6684-06-6) and phosphonofluoridate derivatives (e.g., 3-Cyclopentylpropyl propylphosphonofluoridate). The table below highlights critical differences:
Reactivity and Stability
- Sulfonyl Fluoride vs. Chloride: The fluoride group in 2-cyanopyridine-3-sulfonyl fluoride confers greater hydrolytic stability compared to the chloride analog, which is prone to hydrolysis and requires anhydrous conditions. This makes the fluoride preferable for prolonged storage and aqueous-phase reactions.
Toxicity and Handling
- 2-Cyanopyridine-3-sulfonyl Fluoride: Likely requires precautions for moderate chronic toxicity (similar to hydrofluoric acid derivatives).
- 2-Chloropyridine-3-sulfonyl Chloride : Classified as corrosive (Hazard Code C), necessitating gloves and eye protection.
- Phosphonofluoridates: Exhibit high acute toxicity, with handling protocols mandated for Schedule 1A01 compounds.
Q & A
Q. What structural features of 2-Cyanopyridine-3-sulfonyl fluoride make it reactive in organic synthesis?
The compound combines a pyridine ring with a cyano group at position 2 and a sulfonyl fluoride group at position 3 . The sulfonyl fluoride acts as a strong electrophile, enabling sulfur(VI) fluoride exchange (SuFEx) click chemistry, while the cyano group modulates electronic effects and directs substitution reactions .
Q. What are the standard synthetic routes for 2-Cyanopyridine-3-sulfonyl fluoride, and what conditions are critical?
Synthesis typically involves sequential sulfonation of 3-cyanopyridine using sulfur trioxide followed by fluorination with agents like diethylaminosulfur trifluoride (DAST). Key conditions include:
- Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Temperature control (0–5°C during fluorination).
- Purification via column chromatography to isolate the product .
Q. How does 2-Cyanopyridine-3-sulfonyl fluoride interact with proteins in biochemical assays?
The sulfonyl fluoride group covalently binds to nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. This reactivity is exploited for:
- Activity-based protein profiling (ABPP) to map enzymatic activity.
- Inhibiting proteases by irreversible active-site modification. Use pH 7.4–8.0 buffers to optimize nucleophilic attack while preserving protein stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between 2-Cyanopyridine-3-sulfonyl fluoride and its structural analogs?
- Perform Hammett analysis to quantify electronic effects of substituents.
- Use X-ray crystallography to compare steric environments of reaction intermediates.
- Conduct solvent polarity studies (e.g., Kamlet-Taft parameters) to assess solvent effects on reaction rates. Discrepancies often arise from differences in cyano group positioning or solvent interactions .
Q. What experimental designs minimize non-specific protein binding when using 2-Cyanopyridine-3-sulfonyl fluoride?
- Optimized reaction time : Conduct time-course assays (1–4 hours at 4°C).
- Competitive inhibition : Pre-treat samples with serine/cysteine protease inhibitors (e.g., PMSF).
- Mass spectrometry validation : Confirm binding specificity using tryptic digests and peptide mapping .
Q. How can hydrolytic stability of 2-Cyanopyridine-3-sulfonyl fluoride be enhanced in aqueous assays?
- Low-water systems : Use buffers with <5% H₂O or organic-aqueous mixtures (e.g., DMSO/PBS).
- Cryogenic conditions : Perform reactions at 4°C to slow hydrolysis.
- Prodrug strategies : Design analogs that release the active sulfonyl fluoride upon enzymatic cleavage .
Q. What analytical methods are most effective for characterizing 2-Cyanopyridine-3-sulfonyl fluoride derivatives?
Data Contradiction Analysis
Q. Why do reactivity differences occur between 2-Cyanopyridine-3-sulfonyl fluoride and 6-cyano analogs in SuFEx reactions?
- Positional isomerism : The cyano group at position 2 vs. 6 alters the pyridine ring’s electron density, affecting sulfonyl fluoride electrophilicity.
- Steric hindrance : 6-cyano derivatives may experience steric clashes in crowded reaction environments. Mitigate by conducting computational modeling (DFT calculations) to predict reactivity trends .
Q. How should conflicting reports about the compound’s stability in polar aprotic solvents be addressed?
- Replicate experiments using strictly anhydrous DMF or DMSO (Karl Fischer titration to confirm H₂O content <0.01%).
- Compare degradation rates via ¹⁹F NMR over 24 hours. Contradictions often stem from trace moisture in solvents .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing 2-Cyanopyridine-3-sulfonyl fluoride?
- Stepwise monitoring : Use TLC (ethyl acetate/hexane, 1:1) to track reaction progress.
- Purification : Employ flash chromatography with silica gel (60–120 mesh) and eluent gradients.
- Quality control : Validate purity via melting point (mp 92–94°C) and elemental analysis (C: 38.7%, N: 15.1%) .
Q. How can researchers differentiate between covalent and non-covalent protein interactions with this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
